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Compound of Interest

Compound Name: Carbovir triphosphate

Cat. No.: B12394655 Get Quote

Carbovir, a carbocyclic nucleoside analog, is a potent inhibitor of the human immunodeficiency

virus (HIV). Its antiviral activity is contingent on its intracellular conversion to the active

triphosphate form, Carbovir triphosphate (CBV-TP). A critical aspect of Carbovir's

pharmacology is the pronounced stereoselectivity of its antiviral effect. This guide provides a

detailed examination of the biochemical basis for this stereoselectivity, supported by

quantitative data, experimental methodologies, and visual representations of the key molecular

pathways.

The Decisive Role of Stereoselective
Phosphorylation
The antiviral efficacy of Carbovir is almost exclusively attributed to its (-)-enantiomer. This

stereoselectivity is not determined at the level of the viral target, HIV-1 reverse transcriptase

(RT), but rather during the intracellular anabolic activation of the prodrug.[1] The conversion of

Carbovir to its active triphosphate form is a three-step phosphorylation process mediated by

host cell kinases. The key stereoselective steps are the initial phosphorylation of Carbovir to its

monophosphate and the subsequent phosphorylation of the monophosphate to the

diphosphate.

The enzyme 5'-nucleotidase is responsible for the first phosphorylation step, and it

preferentially acts on the (-)-enantiomer of Carbovir.[1] Subsequently, guanylate kinase (GMP

kinase) catalyzes the phosphorylation of Carbovir monophosphate. This step is highly

stereoselective, with the (-)-enantiomer of Carbovir monophosphate being a vastly more
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efficient substrate than the (+)-enantiomer.[1] In contrast, the phosphorylation of the

diphosphate to the triphosphate, as well as the inhibitory activity of the triphosphate on HIV-1

RT, show little to no stereoselectivity.[1] Therefore, the differential phosphorylation by cellular

enzymes is the primary determinant of the stereoselective antiviral activity of Carbovir.[1]

Quantitative Analysis of Stereoselectivity
The profound difference in the efficiency of phosphorylation between the two enantiomers of

Carbovir monophosphate by GMP kinase is the most striking quantitative evidence for the

basis of stereoselectivity.

Enantiomer
Substrate Efficiency for
GMP Kinase (Relative)

Reference

(-)-Carbovir Monophosphate ~7,000x more efficient [1]

(+)-Carbovir Monophosphate Baseline [1]

While both enantiomers of Carbovir triphosphate are inhibitors of HIV-1 reverse transcriptase,

the vastly greater intracellular concentration of the (-)-enantiomer of the triphosphate ensures

that it is the pharmacologically active agent.[1]

Mechanism of Action: Chain Termination
The active metabolite, (-)-Carbovir triphosphate, acts as a competitive inhibitor of HIV-1

reverse transcriptase.[2][3] It is a guanosine analogue and competes with the natural substrate,

deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[3] As

Carbovir triphosphate lacks a 3'-hydroxyl group, its incorporation results in the termination of

DNA chain elongation, thus halting viral replication.[2][3]

Experimental Protocols
Determination of Guanylate Kinase Activity (Coupled
Enzyme Assay)
A common method to determine the activity of guanylate kinase is a coupled-enzyme kinetic

assay. This assay links the production of ADP from the kinase reaction to the oxidation of
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NADH, which can be monitored spectrophotometrically.

Principle:

Guanylate kinase phosphorylates Carbovir monophosphate using ATP, producing Carbovir

diphosphate and ADP.

Pyruvate kinase then uses the generated ADP and phosphoenolpyruvate (PEP) to produce

pyruvate and ATP.

Lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+ in the

process.

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is

directly proportional to the guanylate kinase activity.

Reagents:

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

ATP

Phosphoenolpyruvate (PEP)

NADH

Pyruvate Kinase (PK)

Lactate Dehydrogenase (LDH)

(-)-Carbovir monophosphate or (+)-Carbovir monophosphate (substrate)

Purified Guanylate Kinase

Procedure:

Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

Add the Carbovir monophosphate enantiomer to be tested to the reaction mixture.
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Initiate the reaction by adding a known amount of guanylate kinase.

Immediately monitor the decrease in absorbance at 340 nm over time using a

spectrophotometer.

The rate of the reaction is calculated from the linear portion of the absorbance versus time

plot.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1

RT.

Principle:

The assay quantifies the incorporation of a labeled deoxynucleoside triphosphate (e.g., [³H]-

dTTP or a fluorescently labeled dNTP) into a new DNA strand synthesized by HIV-1 RT using a

template-primer hybrid (e.g., poly(rA)-oligo(dT)). The amount of incorporated label is inversely

proportional to the inhibitory activity of the compound.

Reagents:

Assay Buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and DTT)

HIV-1 Reverse Transcriptase (recombinant)

Template-Primer (e.g., poly(rA)-oligo(dT))

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being labeled

(-)-Carbovir triphosphate or (+)-Carbovir triphosphate (inhibitor)

Trichloroacetic acid (TCA) for precipitation

Scintillation fluid (if using radiolabel)

Procedure:

Prepare a reaction mixture containing the assay buffer, template-primer, and dNTPs.
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Add varying concentrations of the Carbovir triphosphate enantiomer to the reaction

mixture.

Initiate the reaction by adding HIV-1 RT.

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

Filter the precipitate and wash to remove unincorporated labeled dNTPs.

Quantify the amount of incorporated label using a scintillation counter or a fluorescence

reader.

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
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Caption: Metabolic activation pathway of Carbovir enantiomers.
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Caption: Mechanism of action of (-)-Carbovir triphosphate.
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Caption: Workflow for HIV-1 RT inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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